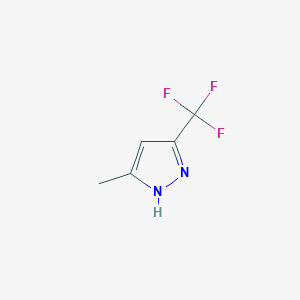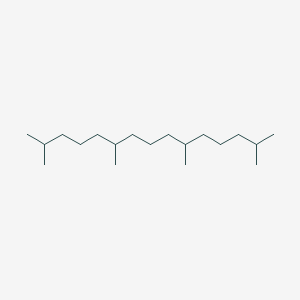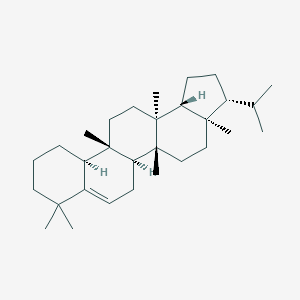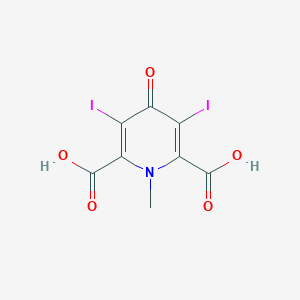
Iodomethamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known by its chemical name, 2-Iodo-N-(4-methoxybenzyl) acetamide, and is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Iodomethamate has been investigated for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary uses of iodomethamate is as a radioligand for imaging studies. This compound has been labeled with radioactive isotopes and used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies to visualize specific molecular targets in vivo.
Mecanismo De Acción
The mechanism of action of iodomethamate is not fully understood, but it is believed to act as an antagonist at the sigma-1 receptor. This receptor is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. By blocking the sigma-1 receptor, iodomethamate may modulate these processes and affect cellular function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that iodomethamate can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, iodomethamate has been shown to modulate calcium signaling and neurotransmitter release in the brain, suggesting potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of iodomethamate is its high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor in vitro and in vivo. Additionally, its radiolabeling properties make it a useful compound for imaging studies. However, iodomethamate is a relatively complex compound to synthesize, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on iodomethamate. One area of interest is the development of new radiolabeled derivatives of this compound for imaging studies. Additionally, further investigation is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases. Finally, the synthesis of iodomethamate could be optimized to make it more accessible for researchers.
Conclusion
In conclusion, iodomethamate is a promising compound for scientific research due to its unique properties and potential applications. Its high affinity for the sigma-1 receptor and radiolabeling properties make it a useful tool for studying this receptor and visualizing specific molecular targets in vivo. Further research is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Iodomethamate can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with acetic anhydride, followed by the addition of iodine monochloride to the resulting product. The final product is obtained through purification and recrystallization steps. The synthesis of iodomethamate is a complex process that requires careful attention to detail and specialized equipment.
Propiedades
Número CAS |
1951-53-7 |
|---|---|
Nombre del producto |
Iodomethamate |
Fórmula molecular |
C8H5I2NO5 |
Peso molecular |
448.94 g/mol |
Nombre IUPAC |
3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |
Clave InChI |
QXXSPCOLSLNNNE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
SMILES canónico |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Otros números CAS |
1951-53-7 |
Números CAS relacionados |
519-26-6 (2hydrochloride salt) |
Sinónimos |
3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



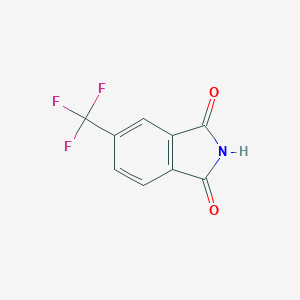
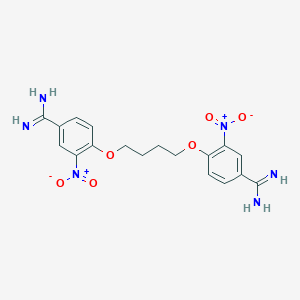
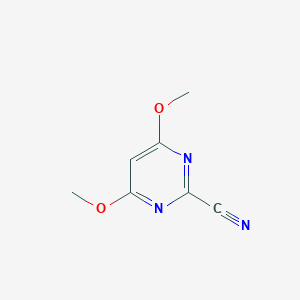

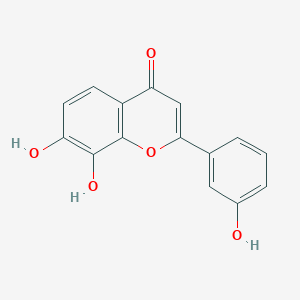
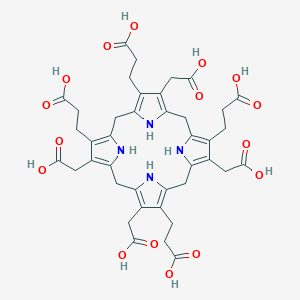
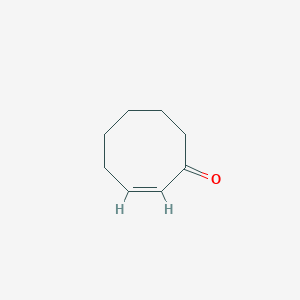
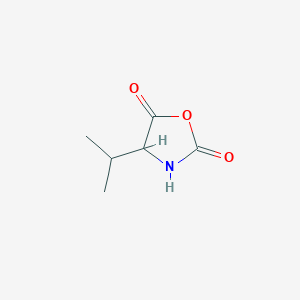
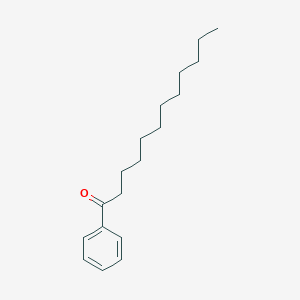
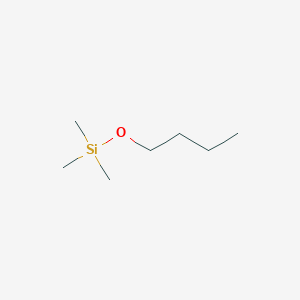
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
